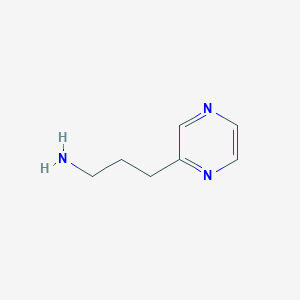

3-(Pyrazin-2-yl)propan-1-amine

Description

Overview of Heterocyclic Amine Architectures in Synthetic Chemistry

Heterocyclic amines, organic compounds featuring nitrogen atoms within a ring structure, are fundamental building blocks in synthetic chemistry. libretexts.orglibretexts.org Their structural diversity and reactivity make them indispensable for the construction of complex molecular frameworks. researchgate.netresearchgate.net The presence of nitrogen atoms imparts unique properties to these molecules, including the ability to form hydrogen bonds and act as ligands for metal catalysts, which are crucial for their roles in various chemical transformations. openmedicinalchemistryjournal.com

The synthesis of these architectures is a major focus of organic chemistry, with numerous methods developed for their construction. rsc.orgresearchgate.net These methods often involve transition-metal-catalyzed reactions, which allow for the selective formation of carbon-nitrogen bonds. bohrium.com The resulting heterocyclic amines are utilized in a wide array of applications, from the development of new pharmaceuticals to the creation of novel materials. openmedicinalchemistryjournal.comresearchgate.net

Significance of the Pyrazinylpropanamine Scaffold in Chemical Sciences

The pyrazinylpropanamine scaffold, exemplified by 3-(Pyrazin-2-yl)propan-1-amine, is a significant structural motif in the chemical sciences. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key component of many biologically active compounds. openmedicinalchemistryjournal.combeilstein-journals.org The aminopropane side chain provides a flexible linker and a basic nitrogen atom, which can participate in various interactions.

The combination of the pyrazine ring and the aminopropane chain in the pyrazinylpropanamine scaffold results in a molecule with a unique set of properties. This scaffold serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai The ability to modify both the pyrazine ring and the aminopropane chain allows for the fine-tuning of the molecule's properties for specific applications. Research into related pyrazine-containing structures has highlighted their potential in areas such as neuropharmacology. vulcanchem.com

Contextualization within Nitrogen-Containing Heterocycles and Aliphatic Amines

This compound is classified as a nitrogen-containing heterocycle due to the presence of the pyrazine ring. openmedicinalchemistryjournal.comchemscene.com It is also an aliphatic amine because of the three-carbon chain with a terminal amino group. libretexts.orglibretexts.org This dual classification highlights the hybrid nature of the molecule, which combines the aromaticity and electronic properties of the pyrazine ring with the flexibility and basicity of the aliphatic amine chain.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 370107-78-1 |

| Topological Polar Surface Area (TPSA) | 51.8 Ų |

| LogP | 0.3679 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| SMILES | NCCCC1=NC=CN=C1 |

| Data sourced from chemical supplier databases. chemscene.com |

A hydrochloride salt of this compound is also available, with the CAS number 1423031-81-5 and a molecular weight of 173.64 g/mol . fluorochem.co.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-pyrazin-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H11N3/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,1-3,8H2 |

InChI Key |

CWJOSFPZYDVFAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CCCN |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3 Pyrazin 2 Yl Propan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group in 3-(Pyrazin-2-yl)propan-1-amine is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Oxidation Pathways to Imines and Nitriles

The oxidation of primary amines can lead to the formation of either imines or nitriles, depending on the reaction conditions and the oxidizing agent employed. While specific studies on the oxidation of this compound are not extensively documented, the general principles of primary amine oxidation can be applied. The pyrazine (B50134) ring, being an aromatic heterocycle, is generally stable to oxidation. thieme-connect.de

Common oxidizing agents for the conversion of primary amines to nitriles include reagents like (diacetoxyiodo)benzene (B116549) in the presence of a stable nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This method is known for its mild conditions and high efficiency. Other reagents that can effect this transformation include manganese dioxide, lead tetraacetate, and various copper and ruthenium-based catalysts.

The formation of an imine typically occurs as an intermediate in the oxidation to a nitrile. Isolating the imine can be challenging as it is often readily oxidized further. However, under carefully controlled conditions with milder oxidizing agents, it is possible to favor imine formation.

Table 1: Potential Oxidizing Agents for the Conversion of Primary Amines

| Oxidizing Agent/System | Product | General Reaction Conditions |

| TEMPO/(diacetoxyiodo)benzene | Nitrile | Dichloromethane, room temperature |

| Manganese Dioxide (MnO₂) | Imine/Nitrile | Toluene, reflux |

| Lead Tetraacetate (Pb(OAc)₄) | Nitrile | Benzene, reflux |

| Copper(I) chloride/O₂ | Imine/Nitrile | Acetonitrile, room temperature |

| Ruthenium catalysts | Imine/Nitrile | Varies with catalyst and oxidant |

Reduction Processes to Secondary and Tertiary Amines

The primary amine of this compound can be converted to secondary and tertiary amines through reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of carbonyl compound will determine the nature of the alkyl group introduced. For example, reaction with formaldehyde (B43269) followed by reduction will yield the N,N-dimethyl derivative.

Table 2: Reagents for Reductive Amination of Primary Amines

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | NaBH(OAc)₃ or H₂/Pd-C | Tertiary Amine (N,N-dimethyl) |

| Acetaldehyde | NaBH₄ or NaBH(OAc)₃ | Secondary Amine (N-ethyl) |

| Acetone (B3395972) | NaBH₄ or NaBH(OAc)₃ | Secondary Amine (N-isopropyl) |

| Benzaldehyde | NaBH₄ or NaBH(OAc)₃ | Secondary Amine (N-benzyl) |

Acylation and Alkylation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily participating in acylation and alkylation reactions.

Acylation: this compound can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction results in the formation of an amide bond. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3-(pyrazin-2-yl)propyl)acetamide. The pyrazine ring itself can also undergo acylation under radical conditions. thieme-connect.de

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. To achieve selective mono-alkylation, indirect methods such as reductive amination (as discussed in section 3.1.2) or the use of protecting groups are often employed.

Modifications and Derivatizations of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically not feasible under standard conditions. thieme-connect.de For such substitutions to occur, the ring usually needs to be activated by the presence of electron-donating groups. thieme-connect.de The 3-(propan-1-amine) substituent is an alkyl group, which is weakly activating. However, under acidic conditions required for many electrophilic substitutions, the amine group would be protonated, becoming a deactivating ammonium group, further hindering the reaction.

One strategy to overcome this is the use of pyrazine N-oxides. The N-oxide group can activate the ring towards electrophilic attack.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it more amenable to nucleophilic aromatic substitution, particularly if a good leaving group, such as a halogen, is present on the ring. thieme-connect.de While this compound does not inherently possess a leaving group on the pyrazine ring, derivatives of this compound, such as a chloropyrazine precursor, could undergo nucleophilic substitution.

In such cases, nucleophiles can displace the leaving group. The reactivity of halopyrazines towards nucleophilic displacement is generally higher than that of corresponding pyridines. thieme-connect.de The presence of electron-donating groups on the pyrazine ring can decrease the rate of nucleophilic substitution, requiring more forcing conditions. thieme-connect.de

Formation of N-Oxides and Other Pyrazine Ring Oxidations

The pyrazine ring in this compound is susceptible to oxidation, primarily at the nitrogen atoms, to form N-oxides. This transformation significantly alters the electronic properties of the pyrazine ring, influencing its reactivity in subsequent reactions. The introduction of an N-oxide functionality can increase the ring's susceptibility to both nucleophilic and electrophilic attack, thereby providing a versatile handle for further functionalization.

The oxidation of pyrazines can be achieved using various oxidizing agents. Common reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide in the presence of a catalyst. The reaction conditions, including the choice of oxidant, solvent, and temperature, can influence the selectivity and yield of the resulting N-oxide. For pyrazines with multiple nitrogen atoms, mono- or di-N-oxidation can occur, and the regioselectivity is often dictated by the electronic and steric effects of the substituents on the pyrazine ring.

While specific studies on the N-oxidation of this compound are not extensively detailed in the available literature, general principles of pyrazine oxidation can be applied. The presence of the electron-donating aminopropyl side chain may influence the reactivity of the pyrazine nitrogen atoms towards oxidation.

| Oxidizing Agent | Typical Conditions | Product(s) |

| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂), Room temperature | Pyrazine N-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic acid as solvent, Elevated temperature | Pyrazine N-oxide |

| Hydrogen Peroxide / Sodium Tungstate | Aqueous solution, Catalyst | Pyrazine N-oxide |

This table presents common methods for pyrazine N-oxidation; specific conditions for this compound may vary.

Cyclization and Annulation Reactions Incorporating the Pyrazinylpropanamine Backbone

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a pyrazine ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions can proceed through either intermolecular or intramolecular pathways, leading to a diverse array of complex molecular architectures.

Formation of Fused Heterocyclic Systems

The primary amine of this compound can participate in condensation reactions with various electrophilic reagents to construct fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridine (B1217469) or dihydropyrimidinone rings fused to the pyrazine core. Similarly, reaction with dicarbonyl compounds or their equivalents can yield fused diazepine (B8756704) or other seven-membered heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the reaction partner and the conditions employed.

Intramolecular Cyclization Pathways

Under appropriate conditions, the aminopropyl side chain of this compound or its derivatives can undergo intramolecular cyclization onto the pyrazine ring. This process typically requires activation of either the side chain or the pyrazine ring. For example, acylation of the primary amine followed by treatment with a dehydrating agent could promote cyclization to form a tetrahydropyrido[1,2-a]pyrazine ring system.

Alternatively, activation of the pyrazine ring, for instance through N-oxidation, can facilitate intramolecular nucleophilic attack by the amino group of the side chain. These intramolecular cyclization strategies provide a powerful tool for the regioselective synthesis of complex fused heterocycles that would be challenging to access through other synthetic routes.

| Reaction Type | Reagents/Conditions | Resulting Fused System |

| Pictet-Spengler Reaction | Aldehyde, Acid catalyst | Tetrahydro-β-carboline analogue |

| Bischler-Napieralski Reaction | Acyl derivative, Dehydrating agent (e.g., POCl₃) | Dihydropyrido[1,2-a]pyrazine |

| Intramolecular Nucleophilic Aromatic Substitution | Activated pyrazine ring (e.g., with a leaving group) | Fused piperazine (B1678402) derivative |

This table illustrates potential intramolecular cyclization pathways for derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of Pyrazinylpropanamines

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework and deduce the connectivity of atoms.

The ¹H NMR spectrum of 3-(Pyrazin-2-yl)propan-1-amine is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring and the propyl amine side chain. The pyrazine ring protons typically appear in the downfield aromatic region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. researchgate.net Specifically, three signals are anticipated for the pyrazine moiety: a singlet for the proton at the C-3 position and two doublets for the protons at the C-5 and C-6 positions.

The aliphatic protons of the 3-propyl-1-amine chain will appear further upfield. The methylene (B1212753) group adjacent to the pyrazine ring (Cα-H₂) is expected to be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (Cγ-H₂), and finally the central methylene group (Cβ-H₂). The amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR chemical shifts and multiplicities are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyrazine H-3 | ~8.60 | Doublet (d) | |

| Pyrazine H-5 | ~8.55 | Doublet (d) | |

| Pyrazine H-6 | ~8.50 | Doublet of Doublets (dd) | |

| -CH₂- (Cα) | ~2.95 | Triplet (t) | Adjacent to the pyrazine ring. |

| -CH₂- (Cβ) | ~2.00 | Quintet (quin) | Coupled to Cα and Cγ protons. |

| -CH₂- (Cγ) | ~2.80 | Triplet (t) | Adjacent to the amine group. |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | Chemical shift is variable. |

Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atoms of the pyrazine ring are significantly deshielded and appear in the 140-160 ppm range. chemicalbook.com The C-2 carbon, being substituted, would appear in a different region compared to the protonated carbons (C-3, C-5, C-6). The three aliphatic carbons of the propyl chain will resonate in the upfield region, typically between 25 and 45 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | ~155 |

| Pyrazine C-3 | ~144 |

| Pyrazine C-5 | ~145 |

| Pyrazine C-6 | ~143 |

| -CH₂- (Cα) | ~35 |

| -CH₂- (Cβ) | ~30 |

| -CH₂- (Cγ) | ~40 |

Note: Predicted values are based on data from similar pyrazine derivatives and standard substituent effects.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, strong cross-peaks would be observed between the adjacent methylene groups of the propyl chain: Cα-H₂ ↔ Cβ-H₂ and Cβ-H₂ ↔ Cγ-H₂. This confirms the linear connectivity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). ncsu.edu This allows for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the proton signal predicted at ~2.95 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming the Cα-H₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J-coupling). ncsu.edu HMBC is vital for connecting different fragments of the molecule. Key expected correlations would include:

The Cα protons (~2.95 ppm) showing a cross-peak to the pyrazine C-2 and C-3 carbons, confirming the attachment point of the propyl chain to the ring.

The pyrazine H-3 proton (~8.60 ppm) showing correlations to the pyrazine C-2 and C-5 carbons.

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. The molecular formula for this compound is C₇H₁₁N₃. In positive-ion mode ESI-HRMS, the compound would be observed as the protonated molecule, [M+H]⁺.

The theoretical accurate mass of this ion can be calculated as follows:

Formula: C₇H₁₂N₃⁺

Calculation: (7 x 12.000000) + (12 x 1.007825) + (3 x 14.003074) = 138.10257

Expected m/z: 138.1026

Experimental measurement of a mass-to-charge ratio that matches this theoretical value to within a few parts per million would provide strong evidence for the elemental composition C₇H₁₁N₃.

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, several key fragmentation pathways are predictable.

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. miamioh.edu Cleavage of the Cβ-Cγ bond results in the loss of a pyrazinylethyl radical and the formation of a highly stable [CH₂NH₂]⁺ ion. This fragment is often the most abundant peak (the base peak) in the spectrum.

Benzylic-type Cleavage: The bond between Cα and Cβ is weakened due to its position adjacent to the aromatic pyrazine ring. Cleavage at this position would result in the formation of a stable pyrazinylmethyl cation.

Loss of Ammonia (B1221849): The molecular ion may lose an ammonia molecule (NH₃) via rearrangement.

A table of predicted major fragments is provided below.

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 137 | [C₇H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₆H₈N₂]⁺˙ | Loss of -CH₂NH₂ |

| 94 | [C₅H₄N₂CH₂]⁺ | Benzylic-type cleavage (loss of -CH₂CH₂NH₂) |

| 81 | [C₄H₃N₂]⁺ | Fragmentation of the pyrazine ring |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage (loss of C₆H₇N₂CH₂• radical) |

Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

Vibrational and Electronic Spectroscopy Investigations

A comprehensive review of scientific literature and chemical databases indicates a lack of specific experimental data for the vibrational and electronic spectroscopy of this compound. While spectroscopic data for the parent pyrazine molecule and other substituted pyrazine or propanamine derivatives are available, this information cannot be directly extrapolated to accurately represent the unique spectral characteristics of this compound. The precise substitution pattern and the interaction between the pyrazin-2-yl ring and the propan-1-amine side chain would induce specific shifts and changes in the spectral features.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no specific experimental Infrared (IR) spectrum for this compound available in the reviewed literature. However, based on its molecular structure, a hypothetical IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

A detailed analysis would typically involve the identification of the following vibrational modes:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl chain would be observed in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption band in the range of 1590-1650 cm⁻¹.

C=N and C=C Stretching: The pyrazine ring would exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond would likely be found in the 1020-1250 cm⁻¹ range.

Without experimental data, a precise data table for the IR absorption bands of this compound cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not available in published literature. The UV-Vis spectrum is determined by the electronic transitions within the molecule, primarily associated with the pyrazine ring.

The pyrazine chromophore typically displays transitions including:

π → π* transitions: These are generally high-energy transitions that result in strong absorption bands, often observed in the far-UV region.

n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen atoms and are of lower energy, appearing at longer wavelengths.

The presence of the propan-1-amine substituent would be expected to have a modest effect on the electronic transitions of the pyrazine ring, potentially causing a slight shift in the absorption maxima (λmax) compared to unsubstituted pyrazine. However, without experimental verification, a data table detailing these transitions cannot be accurately provided.

Raman Spectroscopy for Vibrational Mode Characterization

No experimental Raman spectroscopy data for this compound could be located in the scientific literature. Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

A theoretical analysis suggests that the Raman spectrum would be useful for characterizing:

Ring Vibrations: The symmetric breathing modes of the pyrazine ring would be expected to be strong in the Raman spectrum.

C-C Backbone Vibrations: The vibrations of the propyl chain's carbon skeleton would also be observable.

Due to the absence of empirical data, a table of Raman shifts and their corresponding vibrational mode assignments for this compound cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallography studies for this compound. Therefore, a definitive determination of its solid-state structure, including molecular geometry, conformation, and intermolecular interactions, is not possible at this time.

Molecular Geometry and Conformation in Crystalline State

Without a crystal structure, key parameters such as bond lengths, bond angles, and torsion angles for this compound in the solid state remain undetermined. A crystallographic study would reveal the planarity of the pyrazine ring and the specific conformation adopted by the flexible propan-1-amine side chain in the crystalline lattice.

Intermolecular Interactions and Crystal Packing Analysis

An analysis of intermolecular interactions and crystal packing is contingent on the availability of X-ray diffraction data. Such an analysis would identify potential hydrogen bonding involving the primary amine group (-NH₂) and the nitrogen atoms of the pyrazine ring, as well as van der Waals forces, which collectively determine how the molecules are arranged in the crystal. The lack of experimental data prevents the creation of a data table summarizing these crystallographic details.

Computational Chemistry and Molecular Modeling Approaches for 3 Pyrazin 2 Yl Propan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Structures

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this process, a functional, such as B3LYP, is often paired with a basis set (e.g., 6-311G(d,p)) to perform the calculations nih.gov.

Table 1: Representative Geometric Parameters of the Pyrazine (B50134) Ring (Note: These values are for the unsubstituted pyrazine molecule and serve as a baseline for comparison.)

| Parameter | Description | Typical Value (Å or °) |

| r(C-N) | Carbon-Nitrogen bond length | 1.338 Å |

| r(C-C) | Carbon-Carbon bond length | 1.397 Å |

| r(C-H) | Carbon-Hydrogen bond length | 1.083 Å |

| a(C-N-C) | Carbon-Nitrogen-Carbon bond angle | 115.65° |

| a(C-C-N) | Carbon-Carbon-Nitrogen bond angle | 122.18° |

| Data sourced from experimental values for pyrazine. nist.gov |

The attachment of the propan-1-amine group is expected to cause minor perturbations to the bond lengths and angles within the pyrazine ring itself due to electronic and steric effects.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and are valuable for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are a standard method for predicting these spectra researchgate.net.

The calculated vibrational spectrum for 3-(Pyrazin-2-yl)propan-1-amine would exhibit characteristic peaks for both the pyrazine ring and the alkylamine side chain. Key vibrational modes would include:

Pyrazine Ring Stretching: C-C and C-N stretching vibrations within the aromatic ring, typically observed in the 1000-1600 cm⁻¹ region researchgate.net.

C-H Stretching: Aromatic C-H stretching from the pyrazine ring (above 3000 cm⁻¹) and aliphatic C-H stretching from the propyl chain (typically 2850-3000 cm⁻¹).

N-H Stretching: Vibrations from the terminal amine (-NH₂) group, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-N Stretching: Vibration of the bond connecting the propyl chain to the amine group.

CH₂ Bending/Scissoring: Modes associated with the methylene (B1212753) groups of the propyl chain, typically around 1450 cm⁻¹.

By comparing the calculated frequencies with experimentally recorded IR and Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor mahendrapublications.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule nih.gov.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For pyrazine and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic system nih.gov.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyrazine ring, while the LUMO would also be distributed across the ring system. The alkylamine substituent, being an electron-donating group, would likely raise the energy of the HOMO, potentially leading to a smaller energy gap compared to unsubstituted pyrazine. This analysis helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule nanoient.org.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Expected Location |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the pyrazine ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the pyrazine ring |

| ΔE (Gap) | Energy difference (ELUMO - EHOMO) | Influences chemical reactivity and stability |

Quantum Chemical Calculations for Electronic Properties

Beyond FMO analysis, quantum chemical calculations can map out the distribution of charge across the molecule, providing a more detailed picture of its electronic nature.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying regions of electrophilic and nucleophilic character nih.govlibretexts.org.

In an MEP map, colors are used to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons researchgate.net. A region of high positive potential (blue) would likely be found around the hydrogen atoms of the terminal primary amine (-NH₂), making this group a potential hydrogen bond donor. The carbon atoms of the pyrazine ring and the alkyl chain would show intermediate potentials.

Molecular Docking and Interaction Analysis for Conceptual Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex semanticscholar.org. This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a biological target semanticscholar.org.

A docking study of this compound would require a specific protein target. In a hypothetical scenario, the molecule possesses key features that can participate in various non-covalent interactions:

Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrazine ring are strong hydrogen bond acceptors acs.org.

Hydrogen Bond Donor: The terminal amine group (-NH₂) is a strong hydrogen bond donor.

Hydrophobic Interactions: The propyl chain and the carbon framework of the pyrazine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in a protein's active site.

A conceptual binding mode would involve the pyrazine nitrogens accepting hydrogen bonds from donor residues (e.g., Lys, Arg, His) in the active site, while the terminal amine donates a hydrogen bond to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl). The flexible propyl chain allows the molecule to adopt a conformation that optimizes these interactions within the spatial constraints of the binding pocket. The analysis of these interactions provides a rational basis for understanding the molecule's potential biological activity jetir.org.

Ligand-Protein Interaction Profiling (Conceptual)

Ligand-protein interaction profiling is a computational method used to predict and analyze the binding of a ligand, such as this compound, to a protein's binding site. This analysis is crucial for understanding the compound's potential biological activity. Due to their heteroaromatic nature, pyrazine-based compounds like this compound can engage in a variety of interactions, combining features of both polar heteroatoms and nonpolar aromatic moieties. acs.orgnih.gov

The interaction profile of this compound can be conceptualized by examining its structural features:

The Pyrazine Ring : The two nitrogen atoms in the pyrazine ring are key interaction points. They can act as hydrogen bond acceptors, which is the most frequent type of interaction observed for pyrazine-based ligands in protein structures. acs.orgnih.gov The aromatic ring itself can participate in π-interactions (π-π stacking, cation-π) with corresponding residues in a protein's active site. nih.govfigshare.com

The Propan-1-amine Side Chain : The terminal primary amine group (-NH2) is a strong hydrogen bond donor and can also act as an acceptor. rsc.org The flexible three-carbon chain allows the amine group to orient itself optimally within a binding pocket to form these crucial interactions. This flexibility is conferred by the number of rotatable bonds in the molecule. semanticscholar.org

Analysis of Hydrophobic, van der Waals, and Hydrogen Bonding Interactions

A detailed analysis of the non-covalent interactions is fundamental to understanding the stability of a ligand-protein complex. For this compound, these interactions can be dissected as follows:

Hydrogen Bonding : This is a critical interaction for pyrazine derivatives. The nitrogen atoms of the pyrazine ring primarily act as hydrogen bond acceptors from amino acid residues like tyrosine, serine, or asparagine. acs.orgnih.gov The primary amine group on the side chain is a versatile hydrogen bond donor and can also accept hydrogen bonds. bibliomed.org Studies on the pyrazine-water complex confirm that the nitrogen lone pair of electrons functions as the hydrogen bond acceptor. nih.gov

Hydrophobic Interactions : The propan chain and, to a lesser extent, the carbon atoms of the pyrazine ring contribute to the molecule's hydrophobic character. stackexchange.com These hydrophobic regions tend to interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine, excluding water molecules from the binding interface. This exclusion of water increases the system's entropy and contributes favorably to the binding energy. stackexchange.com

The interplay of these interactions dictates the compound's binding orientation and affinity for a given protein target.

Table 1: Potential Molecular Interactions of this compound

| Interaction Type | Structural Feature Involved | Potential Interacting Partner (Protein Residue) |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Tyr, Ser, Asn, Gln, Arg, Lys |

| Hydrogen Bond Donor | Propan-1-amine Group (-NH2) | Asp, Glu, Ser, Thr, Main-chain carbonyls |

| π-π Stacking | Pyrazine Aromatic Ring | Phe, Tyr, Trp, His |

| Cation-π | Pyrazine Aromatic Ring | Arg, Lys |

| Hydrophobic Interactions | Propan Side Chain, Pyrazine Ring Carbons | Val, Leu, Ile, Ala, Met, Phe |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govijournalse.org These models are built on the principle that the structure of a molecule dictates its activity and properties. For pyrazine derivatives, QSAR/QSPR studies have been successfully applied to predict various endpoints, including antiproliferative activity and odor thresholds. nih.govresearchgate.net

The general workflow for developing a QSAR/QSPR model involves:

Data Set Curation : A series of structurally related compounds (e.g., pyrazine derivatives) with experimentally determined activity or property values is collected. ijournalse.org

Molecular Descriptor Calculation : Various numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological features. semanticscholar.orgnih.gov

Model Development : Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity or property. nih.gov

Model Validation : The predictive power of the model is rigorously tested using statistical techniques and, ideally, an external set of compounds not used in model development. ijournalse.org

Development of Predictive Models for Chemical Behavior

Developing a predictive QSAR/QSPR model for a class of compounds like this compound requires a systematic approach. The goal is to create a statistically robust model that can accurately predict the behavior of new, untested compounds within the same chemical class. semanticscholar.org

The first step is the calculation of molecular descriptors. These can be derived from the 2D structure (topological) or the 3D conformation (e.g., quantum chemical descriptors). ijournalse.orgresearchgate.net For pyrazine derivatives, density functional theory (DFT) is often used to calculate quantum chemical descriptors that capture the electronic nature of the molecules. semanticscholar.orgnih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazine Derivatives

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, reactivity, polarizability nih.govscience.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Size, shape, and branching of the molecule semanticscholar.orgnih.gov |

| Thermodynamic | Heat of Formation, Hydration Energy | Stability and solubility characteristics nih.gov |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases semanticscholar.org |

Once the descriptors are calculated, a mathematical model is generated using statistical techniques. Multiple Linear Regression (MLR) is a common method that produces an easily interpretable linear equation. ijournalse.org More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be employed and may yield more accurate models, especially for complex relationships. semanticscholar.orgnih.gov

For instance, a hypothetical QSPR model for a property (P) might look like: P = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such models, once validated, can be used to virtually screen new derivatives of this compound, prioritizing the synthesis and testing of compounds with predicted desirable properties. nih.gov This in silico approach accelerates the discovery process by focusing resources on the most promising candidates.

Applications of 3 Pyrazin 2 Yl Propan 1 Amine in Complex Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of 3-(Pyrazin-2-yl)propan-1-amine as a synthetic intermediate stems from the distinct reactivity of its two main components: the aromatic pyrazine (B50134) nucleus and the primary aliphatic amine. The primary amine group serves as a potent nucleophile, readily participating in a variety of bond-forming reactions such as acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward attachment of diverse functional groups and molecular fragments.

Simultaneously, the pyrazine ring, an electron-deficient heteroaromatic system, offers opportunities for other types of transformations. thieme-connect.de These can include metal-catalyzed cross-coupling reactions or direct C-H functionalization, enabling the introduction of additional substituents onto the heterocyclic core. researchgate.net This dual reactivity makes the compound a powerful tool for molecular elaboration.

The structure of this compound is ideally suited for the construction of more complex, fused, or linked heterocyclic systems. The terminal amine can act as an anchor point to build new rings. For example, it can be reacted with dicarbonyl compounds, or their equivalents, to forge new five- or six-membered nitrogen-containing heterocycles. This strategic approach is fundamental in medicinal chemistry, where pyrazine-containing structures are explored for a wide range of biological activities. nih.govresearchgate.net

Table 1: Potential Heterocyclic Frameworks from this compound

| Reactant | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| β-Diketone | Pyrrole or Dihydropyridine (B1217469) | Paal-Knorr or Hantzsch-type synthesis |

| α,β-Unsaturated Ester | Pyridinone | Michael Addition followed by cyclization |

| Isothiocyanate | Thiourea, which can be cyclized into Thiazoles | Addition/Cyclocondensation |

Beyond forming new rings, this compound serves as a crucial building block for assembling advanced organic molecules with precise three-dimensional arrangements. Its role is often to link different parts of a larger molecule or to introduce the pyrazine moiety for its specific electronic and steric properties. In multi-step syntheses, the pyrazinylpropyl group can be incorporated early on, and its amine functionality can be masked with a protecting group, only to be revealed later for subsequent reactions. This strategy is employed in the synthesis of complex natural products and active pharmaceutical ingredients where precise control over the molecular architecture is paramount. nih.gov

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.gov this compound is an excellent scaffold for this purpose. Its reactive primary amine provides a convenient attachment point for a wide variety of "building blocks," allowing for the creation of a large family of related derivatives from a single core structure.

The generation of such libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify potential therapeutic agents. nih.gov The pyrazine core of the scaffold is a common feature in many biologically active molecules, making the resulting library particularly relevant for pharmaceutical research. researchgate.net

Parallel synthesis is a key strategy in combinatorial chemistry where multiple reactions are run simultaneously to produce a library of compounds. mdpi.com For this compound, this can be efficiently achieved using automated synthesis platforms.

One common approach involves dispensing the core amine into an array of reaction vessels (such as a 96-well plate). A different building block, such as a carboxylic acid (for amide formation), an aldehyde/ketone (for reductive amination), or a sulfonyl chloride (for sulfonamide formation), is then added to each well. This process allows for the rapid and systematic creation of hundreds of distinct derivatives. Continuous-flow systems, where reagents are pumped through reactors in sequence, offer another highly efficient and automated method for library synthesis. nih.govnih.gov

Table 2: Parallel Synthesis Strategies for this compound Derivatives

| Synthesis Method | Building Blocks | Resulting Derivatives | Advantages |

|---|---|---|---|

| Solid-Phase Synthesis | Resin-bound carboxylic acids, etc. | Amides, Ureas, Sulfonamides | Simplified purification |

| Automated Liquid Handling | Carboxylic acids, Aldehydes, Isocyanates | Amides, Secondary Amines, Ureas | High throughput, small scale |

Development of Precursors for Advanced Materials Research

The unique combination of a rigid, electron-deficient aromatic ring and a flexible, reactive side chain makes this compound a promising candidate as a precursor for advanced materials. The pyrazine unit can impart desirable thermal, electronic, and photophysical properties to a material, while the amine provides a reactive handle for polymerization or for grafting the molecule onto surfaces.

This compound can function as a monomer for the synthesis of novel polymers and oligomers. The primary amine group can participate in step-growth polymerization reactions. For instance, polycondensation with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas.

The resulting polymers would feature the pyrazine ring as a repeating pendant group along the polymer backbone. These pyrazine units could influence the polymer's properties, such as its glass transition temperature, solubility, and conductivity. Furthermore, the nitrogen atoms within the pyrazine ring can act as coordination sites for metal ions, opening up the possibility of creating coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or sensing capabilities. This approach is analogous to the synthesis of polymers from other aromatic amines. mdpi.com

Table 3: Potential Polymers Derived from this compound

| Co-monomer | Polymer Type | Potential Properties |

|---|---|---|

| Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | High thermal stability, specific solubility |

| Diisocyanate (e.g., MDI) | Polyurea | Hydrogen bonding networks, elastomeric properties |

| Diepoxide | Polyepoxyamine | Cross-linked thermoset, adhesive properties |

Catalyst Development Utilizing this compound Scaffolds in Complex Organic Synthesis

The exploration of novel catalyst scaffolds is a cornerstone of advancing complex organic synthesis, enabling the development of more efficient, selective, and sustainable chemical transformations. Within this context, nitrogen-containing heterocyclic compounds have garnered significant attention due to their versatile coordination properties with a wide array of metal centers. While the broader class of pyrazine-containing ligands has been investigated for various catalytic applications, detailed research specifically focusing on the development and application of catalysts derived from this compound remains a niche yet emerging area of study. The unique structural features of the pyrazinylpropanamine scaffold, combining a pyrazine ring with a flexible aminopropyl side chain, offer intriguing possibilities for the design of innovative catalysts.

The inherent properties of the this compound framework, such as the presence of multiple nitrogen donor atoms and the conformational flexibility of the propanamine linker, allow for the synthesis of a diverse range of metal complexes. These complexes have the potential to act as catalysts in a variety of organic reactions. The pyrazine moiety can participate in metal-ligand cooperation, where the aromatic ring itself is involved in the catalytic cycle, potentially influencing the reactivity and selectivity of the transformation.

Current research in this specific area is limited, and detailed findings on the catalytic performance of systems based exclusively on the this compound scaffold are not extensively documented in publicly available literature. However, the principles of ligand design and catalyst development suggest that this scaffold could be a valuable component in the creation of new catalysts. The primary amine group can be readily functionalized to introduce chirality or to attach the scaffold to a solid support for heterogeneous catalysis. Furthermore, the electronic properties of the pyrazine ring can be tuned through substitution, thereby modulating the catalytic activity of the corresponding metal complex.

While comprehensive data tables and detailed research findings specifically for catalysts built upon the this compound scaffold are not available at present, the foundational concepts of catalyst design provide a strong rationale for their potential utility. Future research in this area would likely focus on the synthesis of well-defined metal complexes of this ligand and the systematic evaluation of their catalytic activity in key organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The systematic exploration of this scaffold could lead to the discovery of novel and efficient catalytic systems for complex organic synthesis.

Ligand Chemistry and Metal Coordination Studies of Pyrazinylpropanamine Derivatives

Coordination Modes and Complex Formation with Metal Ions

The formation of complexes between ligands and metal ions is governed by the number and type of donor atoms in the ligand and the coordination preferences of the metal ion. Ligands that bind to a metal ion through two or more donor atoms are known as polydentate or chelating ligands. This process, termed chelation, results in the formation of a stable, ring-like structure called a chelate ring ebsco.com. The stability of these complexes is enhanced by the chelate effect, which describes the increased affinity of multidentate ligands for a metal ion compared to analogous monodentate ligands libretexts.org.

3-(Pyrazin-2-yl)propan-1-amine possesses two key nitrogen donor sites: one of the nitrogen atoms in the pyrazine (B50134) ring and the nitrogen atom of the terminal primary amine. This structure allows the molecule to function as a bidentate N,N'-donor ligand . Upon coordination with a metal ion, the flexible three-carbon propyl chain facilitates the formation of a thermodynamically stable six-membered chelate ring.

The coordination typically involves the donation of a lone pair of electrons from the primary amine, which is generally more basic, and a second lone pair from one of the pyrazine ring nitrogens . This dual coordination is a critical feature of its behavior as a chelating agent ebsco.com. Studies on analogous compounds, such as Schiff bases derived from 2-aminopyrazine, have confirmed that the pyrazine nitrogen and a nitrogen atom in the side chain are involved in metal coordination, demonstrating the bidentate nature of such ligands nih.govmdpi.com. The specific geometry and stability of the resulting complex are influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating counter-ions researchgate.net.

Table 1: Coordination Characteristics of this compound

| Feature | Description |

|---|---|

| Ligand Type | Bidentate Chelating Ligand |

| Donor Atoms | Pyrazine Ring Nitrogen, Primary Amine Nitrogen (N,N'-donor) |

| Chelate Ring Size | 6-membered ring |

| Typical Bonding Mode | Forms a stable cyclic complex with a central metal ion |

The coordination geometry itself is dictated by the electronic configuration and size of the metal ion. For instance, with hexacoordinate metals like Ni(II) or Co(II) in an octahedral environment, two molecules of the pyrazinylpropanamine ligand might coordinate along with two other monodentate ligands (like water or halides) to satisfy the metal's coordination sphere. Single-crystal X-ray diffraction studies on related pyrazole-based amine complexes have revealed detailed information on bond lengths and angles, showing how the flexible ligand wraps around the metal center nih.gov. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the most stable conformers and to corroborate experimental findings from spectroscopic and crystallographic analyses mdpi.com.

Bioinspired Ligand Design and Metalloprotein Mimicry (Conceptual)

A significant goal in coordination chemistry is the development of small synthetic molecules that replicate the structure and function of the active sites of metalloproteins. These bioinspired complexes serve as valuable models for understanding complex biological mechanisms and can lead to the development of new catalysts or therapeutic agents researchgate.net.

The active sites of many metalloenzymes feature a metal ion coordinated by amino acid side chains, most commonly the imidazole (B134444) group of histidine. The N,N'-donor set provided by the pyrazine ring and the terminal amine of this compound conceptually mimics the way two histidine residues might bind to a metal center in a protein. The pyrazine ring acts as an analogue for the aromatic imidazole ring, while the flexible alkylamine chain provides a second nitrogen donor with conformational freedom.

By modifying the pyrazinylpropanamine backbone—for example, by introducing different substituents on the pyrazine ring or altering the length of the alkyl chain—chemists can fine-tune the electronic and steric properties of the ligand. This allows for the rational design of chelators that can replicate the specific coordination environment of a target metalloprotein active site researchgate.net. Such synthetic analogues are crucial for studying phenomena like metal ion binding, substrate activation, and electron transfer processes in a simplified and controlled chemical system.

Characterization of Coordination Complexes of Pyrazinylpropanamines

The formation and structure of metal-pyrazinylpropanamine complexes are elucidated using a variety of analytical techniques. Spectroscopic methods are particularly powerful for confirming that coordination has occurred and for probing the environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. For a ligand like this compound, the key changes would include:

A shift in the N-H stretching and bending vibrations of the primary amine group, indicating its involvement in bonding.

Shifts in the C=C and C=N stretching vibrations of the pyrazine ring, confirming the participation of the ring nitrogen in chelation nih.govmdpi.com.

A shift in the C-N stretching frequency of the alkylamine portion of the molecule nih.gov.

The appearance of new, low-frequency bands corresponding to the metal-nitrogen (M-N) bonds, which provides direct evidence of coordination mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyrazine derivatives are characterized by π–π* and n–π* transitions. When the ligand coordinates to a metal ion, the energies of these transitions are altered, leading to a shift in the absorption bands (either to longer or shorter wavelengths) mdpi.com. These shifts confirm the interaction between the ligand's electronic system and the metal ion. Additionally, for transition metal complexes with d-electrons, new absorption bands corresponding to d-d transitions may appear in the visible region of the spectrum, providing information about the coordination geometry and electronic structure of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (such as Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand to the metal center causes significant changes in the chemical shifts of the protons and carbons near the binding sites. Protons on the pyrazine ring and those on the propyl chain, particularly the α- and β-protons relative to the amine group, would be expected to show downfield shifts upon complexation due to the deshielding effect of the metal ion.

Table 2: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| Infrared (IR) | Shift in N-H and C-N (amine) vibrations. Shift in pyrazine ring C=N/C=C vibrations. Appearance of new M-N bands. | Confirms coordination of both the amine and pyrazine nitrogen atoms to the metal center. |

| UV-Visible | Shift in ligand-based π–π* and n–π* absorption bands. Appearance of new d-d transition bands (for transition metals). | Indicates electronic interaction between ligand and metal; provides information on the metal's coordination environment. |

| NMR (for diamagnetic complexes) | Downfield shifts of proton and carbon signals near the nitrogen donor atoms. | Confirms binding sites and provides information on the solution-state structure of the complex. |

Electronic and Magnetic Properties of Resulting Complexes

The electronic and magnetic properties of coordination complexes are fundamentally dictated by the nature of the metal ion and the ligand field environment it experiences. For complexes involving this compound, the pyrazine ring and the terminal amine group provide the coordination sites, influencing the d-orbital splitting of the central metal ion. While specific experimental data for complexes of this compound is not extensively available in the reviewed literature, the electronic and magnetic behavior can be inferred from studies on complexes with structurally related pyrazine and amine-containing ligands.

Cyclic voltammetry is a key technique to probe the redox characteristics of these complexes. Studies on transition metal complexes with related pyridazine-based ligands have shown quasi-reversible one-electron transfer processes. analis.com.my For example, Cu(II), Fe(II), and Ni(II) complexes have demonstrated distinct oxidation and reduction peaks, indicating the accessibility of different oxidation states for the central metal ion. analis.com.my The redox potentials are influenced by the coordination environment provided by the ligand, which can stabilize or destabilize certain oxidation states.

The magnetic properties of these complexes are determined by the number of unpaired electrons in the d-orbitals of the metal center. youtube.comlibretexts.org Magnetic susceptibility measurements provide a means to determine the effective magnetic moment (μ_eff) of a complex, which can help in elucidating its electronic configuration and geometry. youtube.comwikipedia.org For instance, iron(II) complexes with substituted pyrazine ligands have been shown to exhibit magnetic behavior consistent with their spin state, which can be influenced by factors such as intermolecular interactions and zero-field splitting. scilit.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, providing detailed information about the electronic structure of metal complexes with unpaired electrons. nih.gov The g-values obtained from EPR spectra can give insights into the symmetry of the ligand field and the nature of the metal-ligand bonding. nih.gov For example, the EPR spectrum of a low-spin ferric complex was found to be rhombic, which is typical for such systems. nih.gov

The following tables summarize typical electronic and magnetic data that could be expected for transition metal complexes of pyrazinyl-containing ligands, based on the literature for analogous compounds.

Table 1: Representative Electronic Spectroscopy Data for Analogous Transition Metal Complexes

| Metal Ion | Typical d-d Transition Bands (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Cu(II) | 600-900 | 50-200 | ²E_g → ²T{2g} |

| Ni(II) | 400-500, 600-800 | 5-30 | ³A_{2g} → ³T_{1g}(P), ³A_{2g} → ³T_{1g}(F) |

| Co(II) | 450-550 | 10-50 | ⁴T_{1g} → ⁴T_{1g}(P) |

| Fe(II) | ~1000 | <1 | ⁵T_{2g} → ⁵E_g |

| Fe(III) | 400-600 | <1 | Spin-forbidden |

Note: The exact values will vary depending on the specific complex and solvent used.

Table 2: Expected Magnetic Moments for Octahedral Complexes

| Metal Ion | dⁿ Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (μ_so, B.M.) |

| Cr(III) | d³ | 3 | 3.87 |

| Fe(III) | d⁵ (high spin) | 5 | 5.92 |

| Fe(III) | d⁵ (low spin) | 1 | 1.73 |

| Co(II) | d⁷ (high spin) | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Note: Experimental magnetic moments can deviate from spin-only values due to orbital contributions and other magnetic phenomena.

Table 3: Illustrative Cyclic Voltammetry Data for Related Complexes

| Complex Type | E_pa (V) | E_pc (V) | ΔE_p (mV) | Redox Couple |

| [Cu(L)₂]²⁺ | +0.75 | +0.03 | 720 | Cu(II)/Cu(I) |

| [Fe(L)₂]²⁺ | -0.67 | -0.47 | 200 | Fe(III)/Fe(II) |

| [Ni(L)₂]²⁺ | +0.71 | +0.12 | 590 | Ni(II)/Ni(I) |

Data adapted from a study on a pyridazine-based ligand and serves as an example of expected electrochemical behavior. analis.com.my L represents a generic pyrazinyl-containing ligand.

Structure Activity Relationship Sar Principles and Methodologies for Pyrazine Containing Amines

Influence of Molecular Architecture on Interaction Profiles

Role of Pyrazine (B50134) Ring Substitution Patterns

The pyrazine ring is not merely a passive scaffold; its heteroaromatic nature allows for a range of interactions, including hydrogen bonds and π-interactions. acs.orgnih.gov The substitution pattern on this ring can significantly modulate these properties. Variations in the type and location of substituent groups can alter the electronic landscape of the molecule, thereby influencing its interaction capabilities. ijournalse.orgresearchgate.net

Research into various pyrazine derivatives has established clear SAR principles. For instance, studies on researchgate.netnih.govsemanticscholar.orgoxadiazolo[3,4-b]pyrazine-containing compounds found that analogs with electron-withdrawing and hydrophobic groups on phenyl rings attached to the pyrazine core were beneficial to activity. nih.gov Conversely, substitutions at the ortho-positions of these appended rings had a deleterious effect. nih.gov This suggests that both electronic effects and steric hindrance play crucial roles. The electron-withdrawing ability of the pyrazine ring can be enhanced by the presence of additional nitrogen atoms, as seen in pyridopyrazine, leading to a red-shift in intramolecular charge transfer bands compared to quinoxaline-based analogs. nih.gov

| Substitution Type | Position on Ancillary Ring | General Effect on Interaction Potential |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | meta- or para- | Often enhances activity by modifying the electronic character of the pyrazine system. nih.govresearchgate.net |

| Hydrophobic Groups | meta- or para- | Can be beneficial, likely by improving interactions with nonpolar pockets. nih.gov |

| General Substituents | ortho- | Frequently has a deleterious effect, possibly due to steric hindrance that disrupts optimal binding conformations. nih.gov |

| Electron-Donating Groups (EDGs) | Varies | Can increase electron density on the ring, potentially altering hydrogen bond acceptor strength and reactivity. researchgate.net |

Impact of Alkyl Chain Length and Amine Substitution on Molecular Interactions

The linker between the pyrazine ring and the amine group, a propyl chain in the case of 3-(Pyrazin-2-yl)propan-1-amine, is critical for determining the molecule's flexibility and the spatial orientation of its functional groups. The length of this alkyl chain dictates the distance between the pyrazine and amine moieties, which can be crucial for bridging interaction points within a binding site. Studies on diamines have shown that the length of the alkyl spacer (e.g., propyl vs. ethyl) can affect stability and performance in certain applications. mdpi.com

The nature of the amine group itself is a primary determinant of interaction strength. As a basic center, it is a key site for forming strong, charge-assisted hydrogen bonds, often referred to as salt bridges, with acidic residues (e.g., aspartic acid, glutamic acid) in protein targets. mdpi.com The substitution pattern on this nitrogen atom (primary, secondary, or tertiary) influences its basicity and hydrogen-bonding capabilities. For example, in one series of compounds, introducing an ethyl group onto a basic nitrogen atom maintained high affinity for a receptor, whereas more complex substitutions were unfavorable. mdpi.com This highlights a delicate balance between the size, geometry, and electronic nature of the amine fragment in achieving optimal molecular interactions. mdpi.com

Molecular Modeling in SAR Elucidation

Molecular modeling provides invaluable insights into the structural and energetic properties of molecules, helping to rationalize observed SAR data and guide the design of new compounds.

Conformational Analysis and Energy Landscapes

A molecule's three-dimensional conformation is intrinsically linked to its function. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. For a flexible molecule like this compound, rotation around the single bonds of the propyl chain allows it to exist in numerous conformations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformations, thereby mapping out the molecule's energy landscape. semanticscholar.org

The most stable conformation (the global energy minimum) and other low-energy conformers are those most likely to be present in a biological system. Furthermore, quantum chemical calculations can determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. semanticscholar.org

Ligand-Receptor Interaction Models (Conceptual)

Understanding how pyrazine-containing amines interact with binding sites is key to elucidating their SAR. A systematic analysis of pyrazine-based ligands in protein crystal structures reveals several recurring interaction motifs. acs.orgnih.gov These interactions are conceptual and not tied to any specific biological activity.

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors. Additionally, the C-H bonds on the pyrazine ring can act as weak hydrogen bond donors. acs.orgnih.gov The terminal amine group is a strong hydrogen bond donor and, in its protonated state, forms very strong salt bridges with negatively charged residues. mdpi.com

π-Interactions: The aromatic pyrazine ring can engage in various π-interactions, such as π-π stacking with other aromatic rings (e.g., from phenylalanine, tyrosine residues) or cation-π interactions with positively charged groups.

Coordination to Metals: The nitrogen atoms of the pyrazine ring can coordinate with metal ions that may be present in a binding site. nih.gov

Hydrophobic Interactions: The carbon atoms of the pyrazine ring and the alkyl chain can form favorable hydrophobic (nonpolar) interactions.

| Interaction Type | Relevant Molecular Moiety | Conceptual Description |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | The lone pair of electrons on the sp²-hybridized nitrogen atoms readily accepts a hydrogen bond from a donor group. acs.orgnih.gov |

| Hydrogen Bond Donor | Amine Group (NH) | The N-H bonds of the primary amine group act as strong hydrogen bond donors. mdpi.com |

| Salt Bridge | Protonated Amine Group (NH₃⁺) | Forms a strong electrostatic interaction with a negatively charged residue like aspartate or glutamate. mdpi.com |

| π-π Stacking | Pyrazine Ring | The aromatic ring stacks parallel to another aromatic ring, involving attractive noncovalent forces. nih.gov |

| Hydrophobic Interaction | Alkyl Chain & Ring Carbons | Nonpolar parts of the molecule interact favorably with nonpolar regions of a binding site. nih.gov |

Computational Techniques for SAR Prediction and Optimization

Computational chemistry offers powerful tools for predicting the properties of novel compounds and optimizing existing ones. Quantitative Structure-Activity Relationship (QSAR) is a prominent technique used to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. nih.govsemanticscholar.org

The process typically involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecule, such as its electronic properties (e.g., NBO charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). semanticscholar.org Methods like Density Functional Theory (DFT) are often employed to calculate these parameters accurately. ijournalse.orgnih.gov

Once the descriptors are calculated, statistical methods are used to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most relevant descriptors to the observed activity. researchgate.netsemanticscholar.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the human brain. They can often capture more intricate relationships between structure and activity than linear methods, sometimes resulting in more predictive models. nih.govsemanticscholar.org

These validated QSAR models can then be used for virtual screening of large compound libraries to identify new candidates with potentially improved properties, thereby accelerating the optimization process. nih.govsemanticscholar.org

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. This model serves as a template for designing or identifying new molecules with similar therapeutic potential. For pyrazine-containing amines, this involves defining the spatial distribution of key chemical features that are critical for interacting with a specific biological target.

In a study of 3-(pyrazin-2-yl)-1H-indazole derivatives, which share the pyrazine core, pharmacophore modeling was employed to identify potential inhibitors of PIM-1 kinase, a target in cancer therapy. japsonline.com The process began with a set of known active and inactive compounds, which were used to generate various pharmacophore hypotheses. japsonline.comresearchgate.net These hypotheses consist of a combination of features such as:

Hydrogen Bond Acceptors (A): Typically nitrogen or oxygen atoms that can accept a hydrogen bond from the biological target. The nitrogen atoms in the pyrazine ring are common hydrogen bond acceptors.

Hydrogen Bond Donors (D): Groups like amines (-NH2) or hydroxyls (-OH) that can donate a hydrogen atom to form a hydrogen bond.

Aromatic Rings (R): The pyrazine ring itself, as well as other aromatic systems within the molecule, can engage in π-π stacking or other non-covalent interactions with the target. japsonline.com

Hydrophobic Features (H): Non-polar groups that can interact with hydrophobic pockets in the target protein.

Positive/Negative Ionizable Features: Groups that are charged at physiological pH and can form electrostatic interactions.

For the 3-(pyrazin-2-yl)-1H-indazole series, the best-ranked pharmacophore hypothesis was identified as ADRRR.2, comprising one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features. japsonline.com This model suggests that a specific spatial arrangement of these five features is crucial for potent PIM-1 kinase inhibition. Similarly, research on pyrazine-based TrkA inhibitors revealed that aromatic moieties containing an atom capable of hydrogen bonding were generally more potent, underscoring the importance of these features in pharmacophore development. nih.gov

The analysis of phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists also highlighted the significance of hydrogen bond acceptors in achieving high activity. asianpubs.org By generating and validating such models, researchers can virtually screen large chemical databases to find novel compounds that match the pharmacophore and are therefore more likely to be active, accelerating the drug discovery process. japsonline.comresearchgate.net

Quantitative Relationship Derivation Between Structure and Performance

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models translate structural features into numerical descriptors and use statistical methods to derive an equation that can predict the activity of new, unsynthesized compounds.

For pyrazine derivatives, various QSAR studies have been conducted to guide the optimization of lead compounds. A prominent approach is 3D-QSAR, which considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. asianpubs.org

In the study of 3-(pyrazin-2-yl)-1H-indazole inhibitors, a 3D-QSAR model was successfully generated using the pharmacophore hypothesis ADRRR.2 for molecular alignment. japsonline.com The statistical quality of this model was high, indicating its predictive power. japsonline.comresearchgate.net

| QSAR Model Statistics | Value |

| Correlation coefficient (r²) | 0.922 |

| Cross-validated correlation coefficient (q²) | 0.8629 |

This table presents the statistical validation parameters for the 3D-QSAR model developed for 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1K inhibitors. The high values of r² (a measure of internal model fit) and q² (a measure of predictive ability) indicate a robust and reliable model. japsonline.com

The output of 3D-QSAR studies is often visualized as contour maps, which highlight regions around the aligned molecules where specific properties are predicted to influence activity. For instance, studies on 8-amino-imidazo[1,5a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that steric and hydrophobic interactions were significant contributors to enhanced activity. scienceopen.com Similarly, QSAR analysis of phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists indicated that:

Steric Fields: Bulky substituents in certain regions are disfavored. asianpubs.org

Electrostatic Fields: Electropositive groups in specific areas are beneficial for activity. asianpubs.org

Hydrophobic Fields: Hydrophilic groups on certain substituents can improve biological activity. asianpubs.org

Other QSAR studies on pyrazine derivatives have utilized different statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), showing a high correlation between experimental and predicted activities. nih.gov These models often incorporate electronic descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and molecular surface electrostatic potentials to predict cytotoxic activities. nih.gov The successful derivation of these quantitative relationships provides a powerful tool for rationally designing more effective pyrazine-containing amine compounds. nih.gov

Future Research Trajectories and Innovations for 3 Pyrazin 2 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways with Enhanced Sustainability